molecular formula C20H18N4OS B253911 4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

Katalognummer B253911
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: COJQLYXYFLNQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile, also known as MMMP, is a synthetic compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Wirkmechanismus

The mechanism of action of 4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile involves the inhibition of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation and pain. This compound also induces apoptosis in cancer cells by targeting various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. It also affects the levels of various cytokines and growth factors, which are involved in the regulation of immune response and tissue repair.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, its low solubility and stability in aqueous solutions can pose a challenge for certain experiments, and its potential toxicity and side effects should be carefully evaluated.

Zukünftige Richtungen

In the future, 4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile could be further explored for its potential applications in various fields, such as drug discovery, cancer therapy, and inflammation research. Some possible future directions include the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the investigation of its interactions with other compounds and biomolecules.
In conclusion, this compound is a synthetic compound with unique chemical properties and potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and many future directions for research are possible.

Synthesemethoden

The synthesis of 4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile involves several steps, including the condensation of 2-amino-5-methylphenol with 2-chloro-5-methylbenzonitrile, followed by the reaction with thiourea and phenyl isothiocyanate. The final product is obtained by the reaction of the intermediate with malononitrile and sodium methoxide.

Wissenschaftliche Forschungsanwendungen

4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for the development of new drugs.

Eigenschaften

Molekularformel

C20H18N4OS

Molekulargewicht

362.4 g/mol

IUPAC-Name

4-(2-methoxy-5-methylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H18N4OS/c1-13-9-10-17(25-2)16(11-13)22-19-15(12-21)18(23-20(24-19)26-3)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,22,23,24)

InChI-Schlüssel

COJQLYXYFLNQBU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC

Kanonische SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.